Sulfisozole sodium
Overview
Description
Sulfisozole sodium is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is known for its effectiveness against both gram-positive and gram-negative bacteria. The compound is a sodium salt form of sulfisoxazole, which is a short-acting sulfonamide antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfisozole sodium involves several steps:
Condensation Reaction: Toluene and pyridine are added to 3-aminoisoxazole, followed by the addition of p-acetamido-benzenesulfonyl chloride in batches. The mixture is stirred for 20-24 hours.
Hydrolysis Reaction: The condensation compound is treated with liquid caustic soda, stirred, and heated to 70-75°C for 4-5 hours. The mixture is then cooled to below 30°C, and the pH is adjusted to 4-5 using concentrated hydrochloric acid.
Salt Forming Reaction: Purified water is added to sulfisoxazole, followed by the dropwise addition of 30% liquid alkali.
Chemical Reactions Analysis
Sulfisozole sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions are not typical for this compound due to its stable sulfonamide structure.
Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sulfisozole sodium has a wide range of applications in scientific research:
Mechanism of Action
Sulfisozole sodium acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound prevents the condensation of pteridine with para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of dihydrofolic acid and ultimately folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Sulfisozole sodium is compared with other sulfonamide antibiotics such as:
Sulfamethoxazole: Similar in structure but has a longer duration of action.
Sulfadiazine: Used primarily for treating toxoplasmosis and has a different pharmacokinetic profile.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and has a different spectrum of activity.
This compound is unique due to its short-acting nature and its effectiveness against a broad range of bacterial infections .
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOTUZCTLKWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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